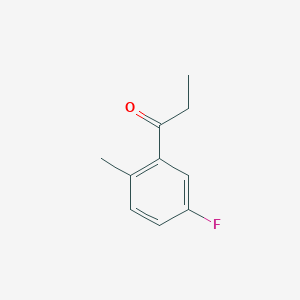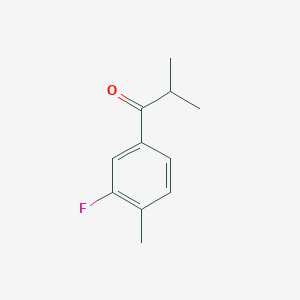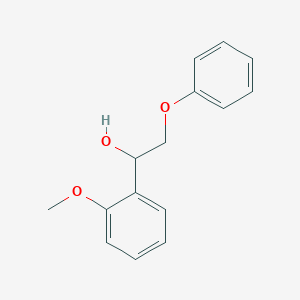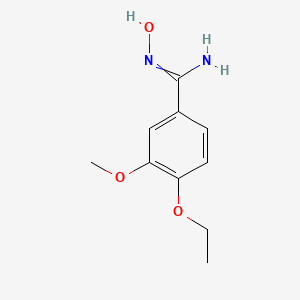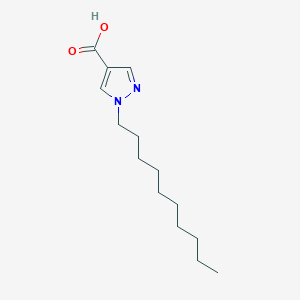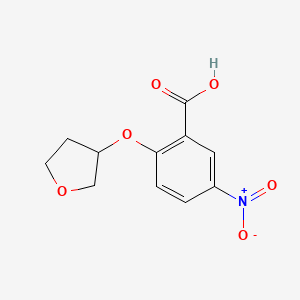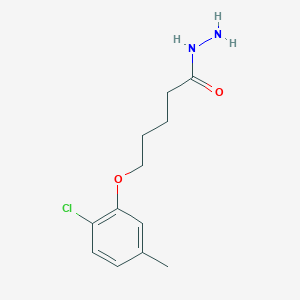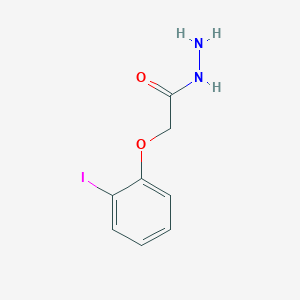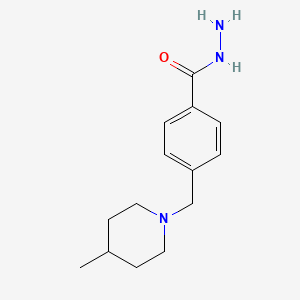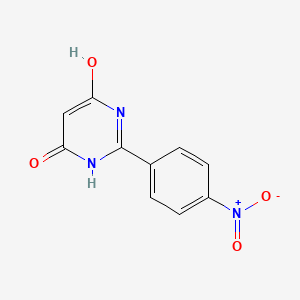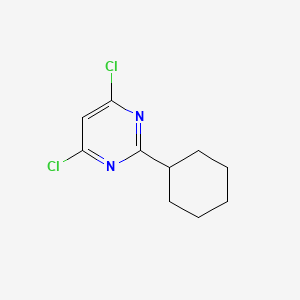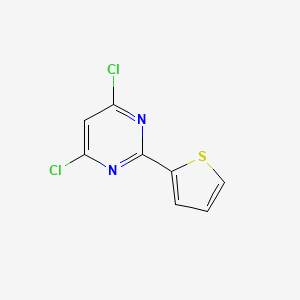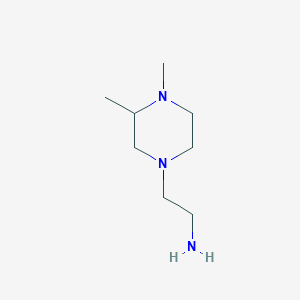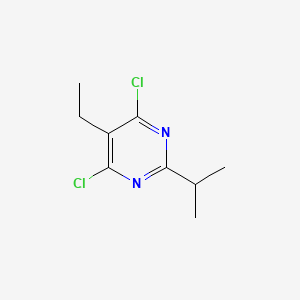
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with chlorine, ethyl, and isopropyl groups, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound can begin with the halogenation of pyrimidine derivatives. Chlorination reactions typically involve the use of chlorine gas or thionyl chloride under controlled conditions.
Alkylation: The introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. For example, ethylation can be performed using ethyl iodide or ethyl bromide in the presence of a strong base.
Substitution Reactions: Subsequent substitution reactions can introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert chlorinated derivatives to their corresponding hydrocarbons.
Substitution: Substitution reactions are common, where various nucleophiles can replace chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Hydrocarbons and their derivatives are common products.
Substitution: A wide range of substituted pyrimidines can be synthesized.
科学研究应用
Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical structures. Biology: In biological research, 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine can be used to study enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
相似化合物的比较
4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine: Similar structure with a methyl group instead of ethyl.
4,6-Dichloro-2-(propan-2-yl)pyrimidine: Lacks the ethyl group at the 5 position.
5-Ethyl-2-(propan-2-yl)pyrimidine: Lacks chlorine atoms at the 4 and 6 positions.
Uniqueness: The presence of both chlorine atoms and the ethyl group at specific positions on the pyrimidine ring makes 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine unique
属性
IUPAC Name |
4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASAUWEXHVMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
